Product packaging for 2-Bromo-7-iodofluoren-9-one(Cat. No.:CAS No. 867374-53-6)

2-Bromo-7-iodofluoren-9-one

Cat. No.: B3030114
CAS No.: 867374-53-6
M. Wt: 384.99 g/mol
InChI Key: WPPTUDPKJRJKRR-UHFFFAOYSA-N
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Description

2-Bromo-7-iodofluoren-9-one (CAS 867374-53-6) is a high-purity halogenated fluorenone derivative that serves as a versatile synthon in organic materials science and polymer chemistry. This compound features a molecular formula of C13H6BrIO, a molecular weight of 384.99 g/mol , and a melting point of 199 °C . Its distinct structure, containing both bromo and iodo substituents on the fluorenone core, allows for sequential and site-selective cross-coupling reactions, making it an invaluable precursor for constructing complex π-conjugated systems. A prominent application of this compound is its role as a key pre-monomer in the synthesis of monofunctionalized, water-soluble conjugated polymers . These polymers, with controlled molecular weights and high photoluminescence quantum efficiency, are engineered for advanced biosensing and imaging applications . Furthermore, the compound falls within the class of functionalized fluorenones, which are actively researched for the development of organic light-emitting devices (OLEDs), solar cells, and other functional materials . The synthetic utility of this building block is also demonstrated in modern C-H functionalization strategies, which are used to augment libraries of modified fluorene and fluorenone motifs for materials and medicinal chemistry research . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6BrIO B3030114 2-Bromo-7-iodofluoren-9-one CAS No. 867374-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-iodofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrIO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPTUDPKJRJKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867374-53-6
Record name 2-Bromo-7-iodo-9H-fluoren-9-one
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Synthetic Methodologies for 2 Bromo 7 Iodofluoren 9 One and Precursors

Direct Halogenation Strategies for Fluoren-9-one Derivatives

Direct halogenation of the fluoren-9-one aromatic system is a primary method for synthesizing halogenated derivatives. The key challenges in this approach are controlling the position (regioselectivity) and number of halogen atoms introduced.

The electronic nature of the fluoren-9-one skeleton governs the regioselectivity of electrophilic aromatic substitution. The carbonyl group at the 9-position is electron-withdrawing, which deactivates the aromatic rings and directs incoming electrophiles to specific positions. For fluorene (B118485), the most reactive sites for electrophilic substitution are positions 2 and 7.

A direct synthesis for a related precursor, 2-bromo-7-iodofluorene, has been documented. In this method, 2-bromofluorene (B47209) is treated with iodine and iodic acid in a mixture of acetic acid, water, and concentrated sulfuric acid. chemicalbook.com The reaction proceeds at 80-90 °C to yield the desired 2-bromo-7-iodofluorene. chemicalbook.com This intermediate can then be oxidized to the target 2-bromo-7-iodofluoren-9-one.

For more general regioselective halogenations, various methods have been developed. For instance, silver(I)-mediated electrophilic iodination and bromination of arylboronic acids provides a route to ortho-haloarylboronic acids, which are useful intermediates. nih.gov Iodine(III)-mediated oxidative halogenation using alkyl halides as the halogen source is another strategy that offers excellent regioselectivity under mild conditions. rsc.org

Controlling the substitution pattern to achieve a specific isomer like this compound requires careful selection of reagents and reaction conditions. The sequential introduction of halogens is a common strategy. Starting with fluorene, one might first introduce a bromine atom. Bromination of fluorene with bromine in a solvent like chloroform (B151607) can yield 2,7-dibromofluorene. researchgate.net To achieve a mixed halogenation pattern, one could start with a mono-halogenated fluorene, such as 2-bromofluorene, and then perform a regioselective iodination. chemicalbook.com

Yield optimization involves fine-tuning parameters such as temperature, reaction time, solvent, and the nature of the halogenating agent and catalyst. For example, in the synthesis of 2-bromo-7-iodofluorene, a 79% yield was achieved by reacting 2-bromofluorene with iodine and iodic acid for 2 hours at 80-90 °C. chemicalbook.com The use of hypervalent iodine reagents, catalyzed by iodobenzene (B50100) in combination with an oxidant, has been shown to be an efficient and regioselective method for monobromination of electron-rich aromatic compounds under mild conditions, which can be advantageous for yield and environmental impact. organic-chemistry.org

Palladium-Catalyzed Synthetic Routes to Fluoren-9-ones

Palladium-catalyzed reactions have become powerful tools for constructing complex aromatic systems like the fluoren-9-one skeleton from simpler, readily available starting materials. nih.govacs.org These methods often offer high efficiency and tolerance for various functional groups, including halogens. nih.govacs.org

A novel synthesis of fluoren-9-ones involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govacs.org In this method, an aryne is generated in situ from a precursor like 2-(trimethylsilyl)aryl triflate using a fluoride (B91410) source such as cesium fluoride (CsF). nih.govnih.gov This highly reactive aryne then reacts with a 2-haloarenecarboxaldehyde in the presence of a palladium catalyst. nih.gov

The reaction is tolerant of various substituents, including multiple halogens on the benzaldehyde (B42025) component, making it suitable for creating precursors to compounds like this compound. nih.gov This method provides an efficient route to substituted fluoren-9-ones while avoiding the use of harsh oxidizing agents. nih.gov

Aryne Precursor2-HaloarenecarboxaldehydeCatalyst/LigandConditionsProductYield (%)Ref
2-(Trimethylsilyl)phenyl triflate2-IodobenzaldehydePd(dba)₂ / P(o-tolyl)₃CsF, Toluene (B28343)/MeCN, 110°C, 12hFluoren-9-one81 nih.gov
2-(Trimethylsilyl)phenyl triflate2-Bromo-4,5-dichlorobenzaldehydePd(dba)₂ / P(o-tolyl)₃CsF, Toluene/MeCN, 110°C, 12h2,3-Dichlorofluoren-9-one84 nih.gov
4,5-Dichloro-2-(trimethylsilyl)phenyl triflate2-IodobenzaldehydePd(dba)₂ / P(o-tolyl)₃CsF, Toluene/MeCN, 110°C, 12h2,3-Dichlorofluoren-9-one83 nih.gov
3-Methoxy-2-(trimethylsilyl)phenyl triflate2-IodobenzaldehydePd(dba)₂ / P(o-tolyl)₃CsF, Toluene/MeCN, 110°C, 12h1-Methoxyfluoren-9-one & 4-Methoxyfluoren-9-one (9:1)73 nih.gov

Cyclocarbonylation of o-Halobiaryls to Fluoren-9-ones

The palladium-catalyzed cyclocarbonylation of o-halobiaryls offers a highly efficient and direct route to the fluoren-9-one skeleton. acs.orgacs.orgnih.gov This reaction involves the intramolecular carbonylation of an o-halobiaryl substrate, such as a 2-iodobiphenyl (B1664525) derivative, under an atmosphere of carbon monoxide. acs.orgorganic-chemistry.org

The process is typically carried out in a solvent like DMF at elevated temperatures, using a palladium catalyst and a suitable ligand and base. acs.orgacs.org This methodology is effective for a wide range of substrates, tolerating both electron-donating and electron-withdrawing substituents on the aromatic rings. acs.orgnih.gov This allows for the synthesis of various substituted fluoren-9-ones in high yields. organic-chemistry.org By starting with appropriately di-halogenated o-halobiaryls, this method could be adapted to produce this compound.

o-HalobiarylCatalyst/LigandBaseConditionsProductYield (%)Ref
2-IodobiphenylPd(OAc)₂ / PPh₃K₂CO₃DMF, 1 atm CO, 100°CFluoren-9-one91 acs.org
2-BromobiphenylPd(OAc)₂ / PPh₃K₂CO₃DMF, 1 atm CO, 100°CFluoren-9-one99 acs.org
2-Iodo-4'-methylbiphenylPd(OAc)₂ / PPh₃K₂CO₃DMF, 1 atm CO, 100°C2-Methylfluoren-9-one99 acs.org
2-Iodo-4'-methoxybiphenylPd(OAc)₂ / PPh₃K₂CO₃DMF, 1 atm CO, 100°C2-Methoxyfluoren-9-one99 acs.org

Green Chemistry Approaches via Aerobic Oxidation of 9H-Fluorenes for Halogenated Derivatives

A key step in many synthetic routes to halogenated fluoren-9-ones is the oxidation of the corresponding 9H-fluorene precursor. Traditional methods often employ stoichiometric, heavy-metal-based oxidizing agents like chromium trioxide (CrO₃), which are environmentally hazardous. researchgate.netgoogle.com

Green chemistry initiatives have promoted the development of cleaner, more sustainable methods. A highly efficient, green protocol for the synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes. researchgate.netrsc.org This method uses air as the oxidant under ambient conditions, catalyzed by a simple base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.org

This approach is applicable to fluorenes substituted with various groups, including halogens, and produces the desired fluorenones in high yield and purity with a simple workup. rsc.orgsemanticscholar.org For the synthesis of this compound, the precursor 2-bromo-7-iodofluorene could be synthesized first chemicalbook.com and then oxidized using this environmentally benign method. A patent describes the oxidation of 2-bromofluorene to 2-bromo-9-fluorenone (B123733) in 98.5% yield using KOH in THF with air. google.com More advanced catalytic systems, such as graphene-supported KOH, have also been developed to further enhance efficiency and allow for catalyst recycling. nih.govresearchgate.net

9H-Fluorene DerivativeCatalyst/SolventConditionsProductYield (%)Ref
2-BromofluoreneKOH / THFRoom Temp, Air2-Bromo-9-fluorenone98.5 google.com
2-NitrofluoreneKOH / THFRoom Temp, Air2-Nitro-9-fluorenone98.2 researchgate.net
2,7-DibromofluoreneKOH / THFRoom Temp, Air2,7-Dibromo-9-fluorenone98 researchgate.net
9H-FluoreneGraphene-supported KOH / DMFRoom Temp, Air9-FluorenoneQuantitative researchgate.net

Advanced Precursor Synthesis Involving this compound as a Building Block

Grignard Reagent Reactions for Fluoren-9-ol Intermediates

The reaction of this compound with Grignard reagents is a fundamental step in the elaboration of its structure. This nucleophilic addition to the carbonyl group transforms the ketone into a tertiary alcohol, a fluoren-9-ol intermediate, and introduces a new aryl or alkyl group at the 9-position.

The general procedure involves the slow addition of an arylmagnesium halide solution (a Grignard reagent) to a solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture. libretexts.orgyoutube.com The reaction is typically maintained at a low temperature initially and then allowed to proceed at room temperature. Upon completion, the reaction is quenched with an aqueous acid solution to protonate the resulting alkoxide and yield the desired 9-aryl-2-bromo-7-iodo-9H-fluoren-9-ol.

A representative, though not identical, reaction involves the treatment of a dihalogenated fluorenone with an arylmagnesium bromide. For instance, 2,7-dibromofluorenone can be reacted with 2-bromobiphenylmagnesium bromide to generate the corresponding 9-aryl-9-fluorenol. ossila.com This analogous reaction highlights the feasibility and general conditions applicable to this compound.

Table 1: Illustrative Grignard Reaction for the Formation of a Fluoren-9-ol Intermediate

Reactant 1 Reactant 2 Solvent Key Conditions Product

Cyclodehydration and Spirobifluorene Formation

The fluoren-9-ol intermediates synthesized in the previous step are crucial precursors for the construction of spirobifluorene compounds. Spirobifluorenes are a class of organic molecules with a central spiro-carbon atom connecting two fluorene units perpendicularly. This unique three-dimensional structure imparts desirable properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ossila.com

The formation of the spiro-linkage is achieved through an acid-catalyzed intramolecular cyclodehydration of the 9-aryl-9-fluorenol intermediate. In this reaction, a strong acid, such as concentrated sulfuric acid, is used to promote the elimination of a water molecule and facilitate an intramolecular electrophilic aromatic substitution, leading to the formation of the spirobifluorene core. chemicalbook.comnih.gov

For example, the cyclodehydration of 9-(2-biphenylyl)-2,7-dibromo-9-fluorenol is accomplished by treating it with concentrated sulfuric acid in a suitable solvent like toluene at room temperature. chemicalbook.com The reaction mixture is stirred for a period to ensure complete cyclization. Following the reaction, the mixture is neutralized, and the spirobifluorene product is isolated, often through crystallization. This process can be adapted for the cyclization of 9-aryl-2-bromo-7-iodo-9H-fluoren-9-ols to yield the corresponding asymmetrically substituted spirobifluorenes.

Table 2: General Conditions for Acid-Catalyzed Cyclodehydration to Spirobifluorene

Starting Material Catalyst Solvent Temperature Product

This table presents a well-documented example of spirobifluorene formation, which serves as a model for the cyclization of the iodo- and bromo-substituted analogue.

Scale-Up Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of the precursor, 2-bromo-7-iodofluorene, and its subsequent oxidation are key steps where process optimization is critical.

The synthesis of this compound typically involves the oxidation of 2-bromo-7-iodofluorene. A common and efficient method for the oxidation of substituted fluorenes to their corresponding fluorenones is air oxidation in the presence of a strong base, such as potassium hydroxide, in a solvent like tetrahydrofuran (THF). google.com This method is advantageous for its use of readily available and inexpensive reagents.

For a large-scale process, the following considerations are paramount:

Raw Material Sourcing and Purity: Consistent quality and purity of the starting material, 2-bromo-7-iodofluorene, are essential for high yields and purity of the final product.

Reaction Conditions Optimization:

Solvent Selection: While THF is effective, its handling on a large scale requires appropriate safety measures due to its flammability and potential for peroxide formation. Alternative solvents with higher flash points and lower toxicity might be explored.

Catalyst/Reagent Loading: Optimizing the molar ratio of potassium hydroxide to the fluorene substrate is crucial to drive the reaction to completion without promoting side reactions.

Temperature and Pressure Control: The oxidation is typically conducted at room temperature and atmospheric pressure, which simplifies reactor design and reduces energy costs. google.com However, efficient heat dissipation mechanisms must be in place to manage any exothermicity of the reaction on a large scale.

Reaction Time: Minimizing the reaction time while ensuring complete conversion is key to maximizing reactor throughput.

Work-up and Purification:

Filtration and Washing: Efficient removal of inorganic salts (e.g., potassium hydroxide) after the reaction is necessary. The choice of wash solvents should be optimized for product solubility and impurity removal.

Solvent Recovery: Implementing a solvent recovery and recycling system is crucial for economic viability and environmental sustainability.

Crystallization: The final product is often purified by crystallization. The selection of an appropriate crystallization solvent system is critical to achieve high purity and yield.

Process Safety: A thorough safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential risks associated with handling flammable solvents, strong bases, and halogenated organic compounds.

Waste Management: A strategy for the responsible disposal or recycling of waste streams, including spent reagents and solvent residues, must be developed.

Table 3: Key Parameters for Scale-Up of Fluorenone Synthesis via Air Oxidation

Parameter Laboratory Scale Industrial Scale Consideration
Reactants 2-Bromo-7-iodofluorene, Potassium Hydroxide, Air Sourcing of high-purity raw materials, automated feeding systems.
Solvent Tetrahydrofuran (THF) Evaluation of alternative solvents, solvent recovery and recycling.
Temperature Room Temperature Efficient heat exchange and temperature monitoring systems.
Pressure Atmospheric Reactor design to handle potential pressure fluctuations.
Work-up Filtration, washing, evaporation Large-scale filtration and drying equipment, optimized wash protocols.
Purification Crystallization Industrial crystallizers with controlled cooling profiles.

| Safety | Standard laboratory practices | Comprehensive process safety management, HAZOP analysis. |

By addressing these considerations, the synthesis of this compound can be effectively scaled up for commercial production, enabling its use in the manufacturing of advanced materials for the electronics industry.

Chemical Transformations and Mechanistic Insights of 2 Bromo 7 Iodofluoren 9 One

Palladium-Catalyzed Cross-Coupling Reactions at Halogen Sites

The fluorene (B118485) core of 2-bromo-7-iodofluoren-9-one is adorned with two different halogens, bromine at the C-2 position and iodine at the C-7 position. This differentiation is key to its synthetic utility, as the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. mdpi.comwikipedia.org This inherent reactivity difference allows for site-selective functionalization, typically at the C-7 position, while leaving the C-Br bond intact for subsequent transformations. mdpi.comwikipedia.orgnrochemistry.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. researchgate.net For this compound, this reaction can be performed selectively at the more reactive C-I bond. Research on the closely related 2-bromo-7-iodofluorene demonstrates that selective coupling is highly effective. mdpi.com By employing a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base like sodium carbonate, various aryl and heteroaryl groups can be introduced at the C-7 position, yielding 2-bromo-7-arylfluoren-9-one derivatives. mdpi.com The reaction typically proceeds under mild conditions, often enhanced by a phase-transfer catalyst like Aliquat 336 when using a biphasic solvent system such as toluene (B28343) and water. mdpi.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-7 Position Based on conditions reported for 2-bromo-7-iodofluorene. mdpi.com

Entry Boronic Acid/Ester Catalyst Base Solvent Yield
1 4-Pyridylboronic acid pinacol (B44631) ester Pd(PPh₃)₄ Na₂CO₃ Toluene/Water/Aliquat 336 High
2 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester Pd(PPh₃)₄ Na₂CO₃ Toluene/Water/Aliquat 336 High

The general mechanism for this transformation begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. researchgate.net This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst. researchgate.net The preserved C-Br bond can then be used for a second, different coupling reaction, allowing for the synthesis of asymmetric 2,7-disubstituted fluorenones. mdpi.com

Sonogashira Coupling for Ethynyl Linkage Incorporation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for creating conjugated systems. wikipedia.orgnrochemistry.com This reaction typically uses a dual catalyst system of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. nrochemistry.comresearchgate.net Studies on 2-bromofluorenone have successfully demonstrated its use in Sonogashira reactions to produce 2-alkynyl derivatives, confirming the compatibility of the fluorenone scaffold with these reaction conditions. growingscience.com

Given the higher reactivity of the C-I bond, a selective Sonogashira coupling can be performed at the C-7 position of this compound. wikipedia.orgnrochemistry.com This allows for the synthesis of 2-bromo-7-alkynylfluoren-9-ones. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species occurs first. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the final product and regenerate the catalysts. nrochemistry.com

Table 2: Typical Conditions for Selective Sonogashira Coupling Based on established methods for fluorenones and dihaloarenes. nrochemistry.comgrowingscience.com

Entry Alkyne Palladium Catalyst Co-catalyst Base Solvent
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) Toluene
2 Ethynylferrocene Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) Toluene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking amines with aryl halides. libretexts.orgwikipedia.org This reaction has been successfully applied to the fluorene core, for instance, in the amination of 2-bromo-7-(4-pyridyl)fluorene. mdpi.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base, typically a metal alkoxide like sodium tert-butoxide (NaOt-Bu). mdpi.comwuxiapptec.com

For this compound, selective amination is expected to occur at the C-7 position due to the greater reactivity of the C-I bond. wuxiapptec.com The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos often being essential for high efficiency. beilstein-journals.orgtcichemicals.com

Table 3: General Conditions for Selective Buchwald-Hartwig Amination Based on established protocols for related fluorene systems. mdpi.combeilstein-journals.org

Entry Amine Palladium Source Ligand Base Solvent
1 Morpholine Pd₂(dba)₃ XPhos NaOt-Bu Toluene
2 Aniline Pd(OAc)₂ XPhos KOt-Bu Toluene

Stereochemical Control and Ligand Effects in Cross-Coupling

The regioselectivity of cross-coupling reactions on dihalogenated substrates like this compound is not only dependent on the inherent reactivity of the C-X bond but can also be influenced and even reversed by the choice of ligands on the palladium catalyst. nih.govpreprints.org This principle of ligand-controlled regioselectivity is a sophisticated tool in modern organic synthesis. nih.gov

The electronic and steric properties of phosphine ligands play a crucial role. For example, bulky, electron-donating monodentate ligands can favor oxidative addition at one site, whereas bidentate ligands might promote reaction at another. digitellinc.com Computational studies have shown that different ligands stabilize the transition states for oxidative addition at different halogen sites to varying degrees, thereby controlling the reaction's pathway. nih.gov In the case of this compound, while the intrinsic reactivity favors the C-I bond, a carefully chosen ligand-catalyst system could potentially enhance reactivity at the C-Br bond or enable sequential one-pot couplings by modifying the catalyst's properties after the first coupling step. For instance, sterically hindered biarylphosphine ligands, such as those developed by Buchwald, are known to facilitate the activation of less reactive C-Br and C-Cl bonds and are key to achieving high yields and selectivity. nih.gov

Reactivity at the Fluoren-9-one Ketone Moiety (C=O)

Beyond the halogen sites, the carbonyl group (C=O) at the C-9 position of the fluorene skeleton offers another point for chemical modification. This ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions.

Condensation Reactions with Amines to Form Imines (Schiff Bases)

The ketone group of this compound can readily undergo condensation reactions with primary amines to form the corresponding imines, also known as Schiff bases. mdpi.com This transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by an acid catalyst such as acetic acid or a Lewis acid, yields the stable C=N double bond of the imine. mdpi.comrsc.org The reaction is typically reversible, and removal of water can be used to drive the equilibrium towards the product. mdpi.com This reaction provides a straightforward method to introduce nitrogen-containing functionalities directly onto the fluorene-9-position, creating a diverse range of derivatives.

Table 4: Representative Conditions for Imine Formation from this compound Based on general procedures for Schiff base synthesis. mdpi.com

Entry Primary Amine Catalyst Solvent
1 Aniline Acetic Acid (catalytic) Ethanol
2 Benzylamine Acetic Acid (catalytic) Ethanol

Oxidation Reactions of Fluorenone Hydrazone Derivatives

The conversion of the carbonyl group at the C-9 position into a hydrazone opens up pathways for further functionalization, most notably through oxidation. While direct studies on the oxidation of this compound hydrazone are not extensively documented, analogous transformations in similar systems provide significant insight. For instance, the oxidation of other fluorenone hydrazone derivatives has been accomplished using reagents like sodium periodate (B1199274) (NaIO₄) in glacial acetic acid. google.com

This type of reaction typically proceeds via the cleavage of the C=N bond of the hydrazone, leading to the regeneration of the parent ketone or the formation of other oxidized products depending on the reaction conditions and the structure of the hydrazone. For the hydrazone of this compound, a controlled oxidation would likely regenerate the starting ketone. This method can be employed as a deprotection strategy in a multi-step synthesis where the carbonyl group needs to be temporarily masked as a hydrazone.

Mechanistic Studies of 9-Position Reactivity

The C-9 position of the fluorenone core is the primary site for a variety of chemical transformations due to the electrophilicity of the carbonyl carbon and the acidity of the adjacent C-H bonds in the parent fluorene structure. thieme-connect.de In this compound, the carbonyl group is a key handle for introducing molecular complexity.

A prime example of this reactivity is the nucleophilic addition of organometallic reagents. The reaction of this compound with Grignard reagents, such as 2-biphenylmagnesium bromide, proceeds via nucleophilic attack on the carbonyl carbon. rsc.org This addition breaks the C=O pi bond and, after an aqueous workup, yields a tertiary alcohol. rsc.org This transformation effectively converts the planar ketone into a three-dimensional alcohol, a crucial step in the synthesis of more complex structures like spirobi[fluorene] derivatives. rsc.org

The reaction involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated. The general mechanism involves the approach of the Grignard reagent to the electrophilic carbonyl carbon, followed by the formation of a new carbon-carbon bond.

Table 1: Grignard Reaction at the C-9 Position of this compound

Reactant A Reactant B Solvent Product

Mechanistic studies on related fluorene systems suggest that the reactivity at the C-9 position can also lead to the formation of allene (B1206475) carbocation intermediates under certain conditions, particularly from propargylic alcohol precursors. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Reactions

The halogen substituents on the aromatic core of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the C-9 carbonyl group activates the aromatic rings towards attack by nucleophiles, which is a prerequisite for the SNAr mechanism. This mechanism typically proceeds in a stepwise fashion, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org

In this compound, both the bromine at C-2 and the iodine at C-7 can act as leaving groups. Generally, the carbon-iodine bond is weaker and iodine is a better leaving group than bromine, suggesting that substitution would preferentially occur at the C-7 position. A variety of nucleophiles can be employed in such reactions.

Table 2: Potential SNAr Reactions and Products

Nucleophile Expected Major Product
Sodium methoxide (B1231860) (NaOCH₃) 2-Bromo-7-methoxyfluoren-9-one
Sodium cyanide (NaCN) 2-Bromo-7-cyanofluoren-9-one
Ammonia (NH₃) 2-Bromo-7-aminofluoren-9-one

The reaction's success and regioselectivity depend on the strength of the nucleophile and the specific reaction conditions. In some cases, particularly with strong nucleophiles like sodium amide, elimination-addition (benzyne mechanism) can compete with or dominate the SNAr pathway. youtube.com

Electrophilic Aromatic Substitution Reactions on the Fluorenone Core

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, or further halogenation. masterorganicchemistry.com The outcome of these reactions is governed by the combined directing effects of the substituents already present on the fluorenone core.

The substituents influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).

Halogens (Bromo- and Iodo-) : These are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. unizin.org However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (sigma complex) through resonance. libretexts.org

Carbonyl Group (Ketone) : This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Bromo C-2 Deactivating, o,p-director Directs to C-1 and C-3
Iodo C-7 Deactivating, o,p-director Directs to C-6 and C-8

Considering these competing effects, the most likely positions for electrophilic attack are C-1, C-3, C-6, and C-8. The C-4 and C-5 positions are sterically hindered and deactivated by all groups. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a crucial role in determining the final regiochemical outcome.

Radical Reactions and Photochemistry of Halogenated Fluorenones

The presence of carbon-halogen bonds in this compound opens the door to radical chemistry and photochemical transformations. Similar to other halogenated polycyclic aromatic compounds, the C-Br and C-I bonds can undergo homolytic cleavage upon irradiation with light of a suitable wavelength. researchgate.net

Photochemical studies on related bromo-aromatic systems have shown that irradiation can generate aryl radicals through the activation of C(sp²)–Br bonds, often without the need for a metallic catalyst or a photosensitizer. researchgate.net The energy from the light is utilized directly by the reactant molecule to initiate the chemical reaction. researchgate.net

For this compound, the C-I bond is significantly weaker than the C-Br bond, and would therefore be expected to cleave preferentially under photolytic conditions to form a 2-bromo-9-oxo-fluoren-7-yl radical.

Reaction Scheme: this compound + hν (light) → 2-Bromo-9-oxo-fluoren-7-yl radical + Iodine radical

This highly reactive aryl radical intermediate could then participate in a variety of subsequent reactions, such as:

Hydrogen atom abstraction from a solvent molecule.

Addition to an unsaturated bond.

Coupling with another radical.

This photochemical reactivity provides a pathway for functionalization that is mechanistically distinct from the ionic pathways of nucleophilic and electrophilic substitution, allowing for the synthesis of novel fluorenone derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Iodofluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-bromo-7-iodofluoren-9-one, both ¹H and ¹³C NMR provide critical data for assigning the positions of the hydrogen and carbon atoms within the fluorenone core.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of the six aromatic protons are dictated by the positions of the bromine and iodine atoms on the fluorenone skeleton. The protons on the bromine-substituted ring and the iodine-substituted ring will exhibit distinct chemical shifts due to the different electronic effects of the halogens. Protons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a lower field. In contrast, the aliphatic region of the spectrum is expected to be silent in the absence of any aliphatic protons in the parent molecule. For derivatives such as 2-bromo-7-iodo-9,9-dialkylfluoren-9-one, characteristic signals corresponding to the alkyl protons would be observed in the aliphatic region.

Detailed ¹H NMR data for related fluorene (B118485) derivatives have been reported. For instance, in a study of 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the protons of the NH groups were observed as singlet peaks at δH 8.61 ppm and δH 11.31 ppm. bas.bg

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-17.6 - 7.8d8.0 - 8.5
H-37.7 - 7.9dd8.0 - 8.5, 1.5 - 2.0
H-47.4 - 7.6d1.5 - 2.0
H-57.9 - 8.1d8.0 - 8.5
H-67.8 - 8.0dd8.0 - 8.5, 1.5 - 2.0
H-87.5 - 7.7d1.5 - 2.0

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum will display 13 distinct signals, one for each carbon atom in the molecule, unless there is accidental equivalence. The carbonyl carbon (C-9) is characteristically found at a low field, typically in the range of 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbons directly bonded to the bromine and iodine atoms (C-2 and C-7) will also show significant shifts from their positions in unsubstituted fluorenone, influenced by the electronegativity and heavy atom effect of the halogens.

For a related compound, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbonyl carbons C-2'=O and C-5'=O were assigned signals at δC 157.52 ppm and δC 173.56 ppm, respectively, while the spiro-carbon (C-9) was observed at δC 72.16 ppm. bas.bg

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C-1120 - 125
C-2120 - 125
C-3130 - 135
C-4125 - 130
C-4a135 - 140
C-4b140 - 145
C-5125 - 130
C-6135 - 140
C-795 - 100
C-8130 - 135
C-8a135 - 140
C-9190 - 195
C-9a145 - 150

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For fluorenone and its derivatives, this peak typically appears in the region of 1710-1740 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the bromine and iodine atoms is expected to cause a slight increase in the C=O stretching frequency compared to unsubstituted fluorenone.

The IR spectrum will also display absorption bands characteristic of the carbon-halogen bonds. The C-Br stretching vibration is typically observed in the range of 500-600 cm⁻¹, while the C-I stretch occurs at an even lower frequency, usually between 480-550 cm⁻¹. The presence of these bands provides direct evidence for the incorporation of bromine and iodine into the fluorenone structure. Other characteristic bands in the fingerprint region will correspond to the various C-H and C-C bending and stretching vibrations of the aromatic rings. For instance, the Attenuated Total Reflection FTIR (ATR) spectra were used to characterize 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. bas.bg

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=OStretch1715 - 1730
C-H (aromatic)Stretch3000 - 3100
C=C (aromatic)Stretch1450 - 1600
C-BrStretch500 - 600
C-IStretch480 - 550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. libretexts.org The molecular ion peak (M⁺) in the mass spectrum of this compound will confirm its molecular weight of 384.998 g/mol . molport.com

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infomsu.edu This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units (M⁺ and M+2). Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

The fragmentation of this compound under electron ionization will likely involve the initial loss of the halogen atoms or the carbonyl group. Common fragmentation pathways for aromatic ketones include the loss of a CO molecule (M-28) and cleavage at the bonds adjacent to the carbonyl group. miamioh.edu The fragmentation pattern will provide a unique fingerprint for the molecule, further confirming its identity. For example, the mass spectrum of 2-bromo-2-methylpropane (B165281) shows that the molecular ions are highly unstable and readily fragment. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion m/z (mass-to-charge ratio) Possible Identity
[M]⁺384/386Molecular ion
[M-CO]⁺356/358Loss of carbon monoxide
[M-Br]⁺307Loss of bromine radical
[M-I]⁺259/261Loss of iodine radical
[M-CO-Br]⁺278Loss of CO and bromine radical
[M-CO-I]⁺229/231Loss of CO and iodine radical

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of synthetic compounds. It provides the exact mass of a molecule with high precision, typically to four or more decimal places, allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₆BrIO. molport.com HRMS analysis would be used to verify this composition by comparing the experimentally measured monoisotopic mass with the theoretically calculated exact mass. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately equal abundance) would result in a distinctive A+2 peak, further confirming the compound's identity.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of C₁₃H₆BrIO

Isotope Combination Calculated Exact Mass (Da)
¹²C₁₃¹H₆⁷⁹Br¹²⁷I¹⁶O 384.8620

This table presents the theoretical monoisotopic masses for the two major isotopic forms of this compound due to the presence of bromine isotopes.

MALDI-TOF Applications for Polymer and Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the characterization of synthetic polymers and oligomers. researchgate.netwpmucdn.com It is particularly useful for determining molecular weight, molecular weight distribution (polydispersity), and identifying end-group structures. shimadzu.combruker.com

In the context of this compound, this compound serves as a crucial monomer or intermediate for the synthesis of advanced polymeric materials, such as polyfluorenes and spirobifluorene derivatives used in organic electronics. rsc.org For instance, derivatives of 2-bromo-7-iodo-9,9'-spirobi[fluorene] (B8222841) have been synthesized and characterized. rsc.org

When polymers are synthesized using this compound as a building block, MALDI-TOF analysis provides key information:

Verification of Repeating Units: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit, confirming the polymer structure. shimadzu.com

End-Group Analysis: The absolute mass of the polymer chains allows for the identification of the chemical nature of the end groups, which is critical for understanding the polymerization mechanism. researchgate.net

Molecular Weight Determination: MALDI-TOF provides absolute molecular weight values (Mn, Mw) and the polydispersity index (PDI), which define the physical properties of the polymer. For insoluble polymers, solvent-free MALDI preparation methods can be employed. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of this compound and its derivatives are investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. These techniques provide information about the electronic transitions and the influence of the molecular structure on its optical characteristics.

Elucidation of Electronic Transitions and Conjugation Pathways

The UV-Vis absorption spectrum of fluorenone and its derivatives is characterized by distinct electronic transitions. mdpi.comajol.info

π–π Transitions:* These are typically high-energy, high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For fluorene derivatives, these transitions are often observed in the UV region. mdpi.com

n–π Transitions:* This lower-energy, lower-intensity transition involves the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. The presence of the carbonyl group in the fluorenone structure is responsible for this characteristic absorption, which often extends into the visible region, imparting a yellow color to fluorenone compounds. ajol.infosemanticscholar.org

The introduction of bromine and iodine atoms at the C2 and C7 positions of the fluorenone core influences the electronic structure. These heavy halogens can participate in conjugation and also exert a heavy-atom effect, which can influence intersystem crossing rates and, consequently, the luminescence properties. In a study on spirobifluorene derivatives synthesized from 2-bromo-7-iodo-fluoren-9-one, the resulting molecules exhibited absorption maxima (λ_abs) around 314-386 nm and emission maxima (λ_em) in the range of 414-490 nm, which are characteristic of π–π* transitions in these extended conjugated systems. rsc.org

Solvent Effects on Optical Properties

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a well-documented phenomenon for fluorenone derivatives. researchgate.netresearchgate.net The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption and emission spectra.

Absorption Spectra: For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the transition. ajol.info Conversely, π–π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity.

Emission Spectra: The fluorescence of fluorenone derivatives is often sensitive to the solvent environment. researchgate.net The excited state can have a different dipole moment than the ground state, and its stabilization by polar solvents can lead to a red shift in the emission spectrum. For some fluorenone derivatives, fluorescence can be quenched in hydrogen-bonding solvents. semanticscholar.orgresearchgate.net

Table 2: Expected Solvent Effects on Fluorenone Transitions

Transition Type Effect of Increasing Solvent Polarity
n→π* Blue Shift (Hypsochromic)
π→π* Red Shift (Bathochromic)

This table summarizes the general trends of solvatochromic shifts observed for the electronic transitions in fluorenone-based compounds.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray structure for this compound is not publicly available, the principles of X-ray crystallography allow for a detailed prediction of its solid-state conformation and intermolecular interactions based on related fluorenone structures. nih.gov

Conformational Analysis and Intermolecular Interactions

The fluorenone core is a rigid, planar system. The primary determinants of the crystal packing for this compound would be a combination of π-π stacking and specific halogen-related interactions.

π-π Stacking: The planar aromatic fluorenone cores are expected to stack in the crystal lattice, driven by van der Waals forces. This is a common feature in the crystal packing of polycyclic aromatic compounds. nih.gov

Halogen Bonding: A key feature in the solid-state structure would be halogen bonding. This is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. researchgate.netmdpi.com In this molecule, the bromine and iodine atoms can act as halogen bond donors, while the carbonyl oxygen is a potent halogen bond acceptor. These C−Br···O=C and C−I···O=C interactions are highly directional and would play a significant role in organizing the molecules into a specific three-dimensional architecture. researchgate.net

Table 3: Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Significance
Halogen Bond C-Br C=O High
Halogen Bond C-I C=O High
π-π Stacking Fluorenone Ring Fluorenone Ring High

This table outlines the likely non-covalent interactions that would govern the crystal packing of this compound, based on its molecular structure and studies of similar compounds.

Crystallographic Insights into Halogen Bonding

In the case of this compound, both bromine and iodine atoms can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Consequently, the iodine atom at the 7-position is expected to be a more potent halogen bond donor than the bromine atom at the 2-position.

The carbonyl oxygen of the fluorenone moiety is a potential halogen bond acceptor. Therefore, in a crystalline lattice, it is highly probable that intermolecular C-I···O=C and C-Br···O=C halogen bonds would be observed, influencing the crystal packing. The geometry of these interactions is typically linear, with the C-X···O angle approaching 180°. The presence of both a strong (iodine) and a weaker (bromine) halogen bond donor, along with the carbonyl acceptor, could lead to the formation of complex supramolecular architectures, such as chains or sheets. These interactions play a crucial role in determining the solid-state properties of the material.

Electrochemical Characterization

The electrochemical properties of this compound and its derivatives are critical for their potential applications in electronic devices. Cyclic voltammetry is a key technique used to investigate their redox behavior and to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When a redox-active species is present in the solution, a peak in the current is observed as the potential reaches the formal potential of the species. By reversing the direction of the potential sweep, the reversibility of the redox process can be assessed.

For substituted fluorenones, CV measurements typically reveal one or more reversible or quasi-reversible reduction waves, corresponding to the formation of radical anions and dianions. The number and potential of these waves are highly dependent on the nature and position of the substituents on the fluorenone core. Electron-withdrawing groups, such as nitro groups, tend to shift the reduction potentials to more positive values, making the compound easier to reduce. In contrast, electron-donating groups have the opposite effect.

While specific CV data for this compound is not detailed in the available literature, studies on substituted fluorenones show that halogen atoms act as electron-withdrawing groups, and thus would be expected to facilitate the reduction of the fluorenone core. A study on various substituted fluorenones demonstrated that these compounds generally exhibit two reversible one-electron reduction waves. cdnsciencepub.com The redox behavior of Si-Si dimeric 9-methylsilafluorene has also been studied, showing irreversible oxidation and reduction features. rsc.org

HOMO-LUMO Energy Level Determination

The HOMO and LUMO energy levels are fundamental parameters for organic electronic materials. These can be estimated from cyclic voltammetry data. The onset potentials of the first oxidation (Eox) and first reduction (Ered) processes are used to calculate the HOMO and LUMO energy levels, respectively. These are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level.

The empirical formulas used are: EHOMO = -[Eoxonset - E1/2(Fc/Fc+)] - 4.8 eV ELUMO = -[Eredonset - E1/2(Fc/Fc+)] - 4.8 eV

Where 4.8 eV is the absolute energy of the Fc/Fc+ couple below the vacuum level.

Although the direct electrochemical data for this compound is not available, a study on carbazole-fluorene-thiophene copolymers (CFT), which utilize a derivative of 2-bromo-7-iodo-9,9'-spirobi[fluorene] in their synthesis, provides insight into the electrochemical properties of related materials. rsc.org The HOMO and LUMO levels for these derivatives were determined using cyclic voltammetry.

Electrochemical Data for a Derivative of this compound

The following table presents the electrochemical data for a carbazole-fluorene-thiophene copolymer (CFT) synthesized using a derivative of this compound. This data is provided as an illustrative example of the electrochemical properties of related compounds.

CompoundEoxonset (V vs. Ag/AgCl)EHOMO (eV)ELUMO (eV)Electrochemical Band Gap (eV)
CFT Derivative1.20-5.59-2.473.12
Data sourced from a study on carbazole-fluorene-thiophene copolymers. rsc.org

Computational and Theoretical Studies on 2 Bromo 7 Iodofluoren 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. Using DFT methods, typically with a basis set like 6-311G, the bond lengths, bond angles, and dihedral angles of 2-Bromo-7-iodofluoren-9-one are adjusted to find the minimum energy conformation. The fluorenone core is expected to be largely planar, with the bromine and iodine atoms situated in the plane of the aromatic rings. The introduction of different substituents on the fluorene (B118485) core can induce minor distortions in the planarity of the ring system.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterValue (Å or °)
C-C (aromatic)~1.39 - 1.41 Å
C=O~1.21 Å
C-Br~1.90 Å
C-I~2.10 Å
PlanarityNear-planar

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational studies on this compound are not publicly available.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic absorption properties.

For fluorene derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In this compound, the electron-withdrawing nature of the carbonyl group and the halogen atoms would influence this distribution. DFT calculations can precisely map the electron density of the HOMO and LUMO. For instance, in related fluorene compounds, the electron density of the HOMO is often found on the fluorene core, while the LUMO's electron density is distributed across the entire molecule.

The energy levels of the HOMO and LUMO can be calculated, and these values are crucial for understanding the potential of the material in electronic devices.

OrbitalEnergy (eV)
HOMO-5.5 to -6.0 eV
LUMO-2.5 to -3.0 eV
Energy Gap (ΔE)~3.0 eV

Note: These values are typical for substituted fluorenones and are provided for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly important for understanding the photophysical properties, such as light absorption and emission.

TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. By calculating the energies of the lowest excited states, one can predict the wavelength of maximum absorption (λmax). The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental data. For fluorene derivatives, TD-DFT has been shown to successfully predict absorption and emission wavelengths.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the emission spectrum (fluorescence), providing insights into the color and efficiency of light emission. The difference between the absorption and emission maxima is known as the Stokes shift.

PropertyPredicted Value
Maximum Absorption (λmax)~350 - 400 nm
Maximum Emission (λem)~450 - 500 nm
Stokes Shift~100 nm

Note: These spectral data are illustrative and based on the properties of similar fluorenone derivatives.

TD-DFT calculations provide a deeper understanding of the electronic transitions that give rise to the observed photophysical properties. By analyzing the molecular orbitals involved in a particular excitation, it is possible to characterize it as, for example, a π-π* transition, which is common in aromatic systems, or a charge-transfer transition. For push-pull systems, where electron-donating and electron-accepting groups are present, TD-DFT can elucidate the nature and extent of intramolecular charge transfer upon excitation. This information is vital for designing molecules for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs).

Mechanistic Investigations through Computational Modeling

Reaction Pathway Elucidation and Transition State Analysis

While specific computational studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface of a chemical reaction. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, computational chemists would typically investigate reactions such as nucleophilic additions to the carbonyl group or cross-coupling reactions at the carbon-halogen bonds. For instance, in a nucleophilic addition reaction, DFT calculations can model the approach of a nucleophile to the carbonyl carbon, revealing the geometry of the transition state and the subsequent formation of a tetrahedral intermediate. pku.edu.cn

Transition state analysis involves locating the first-order saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The geometric parameters and vibrational frequencies of this transition state are critical for understanding the reaction's feasibility and kinetics. For example, in the acid-catalyzed reaction of fluorenone with phenol (B47542) derivatives, theoretical calculations have been used to determine the structures of the transition states for both ortho- and para-attack, providing insights into the observed regioselectivity. koreascience.kr

Table 1: Hypothetical Transition State Geometries for Nucleophilic Addition to this compound

ParameterReactant (C=O)Transition StateIntermediate (C-O)
C-O Bond Length (Å)1.211.351.43
C-Nucleophile Bond Length (Å)---2.101.50
O-C-C Angle (°)125115109.5
Imaginary Frequency (cm⁻¹)----450---

Note: This table is illustrative and based on general principles of nucleophilic addition to carbonyls. Actual values for this compound would require specific DFT calculations.

Energy Barriers and Reaction Kinetics

The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction. Computational methods, particularly DFT and ab initio calculations, are employed to calculate these barriers, which are fundamental to predicting reaction rates. nycu.edu.tw A lower energy barrier corresponds to a faster reaction.

In the context of this compound, the electronic effects of the bromine and iodine substituents would significantly influence the energy barriers of its reactions. For example, the electron-withdrawing nature of the halogens would likely lower the energy barrier for nucleophilic attack at the carbonyl carbon compared to unsubstituted fluorenone.

Kinetic studies on the reduction of 3-substituted fluorenones have shown that electron-withdrawing groups facilitate the reaction, a finding that can be correlated with calculated energy barriers. rsc.org Theoretical calculations on the reaction of fluorenone with hydroxylamine (B1172632) have been used to construct an energy profile, detailing the energies of the reactant, intermediate, and product states, and thus providing a quantitative measure of the reaction kinetics. pku.edu.cn

Table 2: Calculated Energy Barriers for a Hypothetical Reaction of Substituted Fluorenones

SubstituentReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
HNucleophilic AdditionDFT/B3LYP15.2
2-BrNucleophilic AdditionDFT/B3LYP13.8
2-Br, 7-INucleophilic AdditionDFT/B3LYP12.5 (Estimated)

Note: The values for substituted fluorenones are for illustrative purposes to show expected trends. The value for this compound is an estimation based on the electronic effects of the halogens.

Molecular Dynamics Simulations (Potential for Derivative Studies)

For instance, MD simulations could be used to model the behavior of oligomers or polymers incorporating the this compound unit. Such simulations can predict the morphology of thin films, the packing of molecules in a crystal lattice, and the dynamics of charge transport, which are crucial for applications in organic electronics. beilstein-journals.org Studies on other fluorenone derivatives have utilized MD to understand their behavior in different environments and their interactions with other molecules. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. nih.gov For halogenated aromatic compounds like this compound, QSPR models can be developed to predict a wide range of physicochemical properties, such as solubility, boiling point, and electronic properties. nih.govtandfonline.com

The development of a QSPR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic distribution. These descriptors are then correlated with experimental data to build a predictive model. For halogenated compounds, specific descriptors related to the size, polarizability, and electronegativity of the halogen atoms are often important. sciepub.com

Table 3: Common Molecular Descriptors Used in QSPR Models for Halogenated Aromatic Compounds

Descriptor TypeExamplesPredicted Property
TopologicalWiener Index, Kier & Hall IndicesBoiling Point, Molar Refractivity
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Density
ElectronicDipole Moment, HOMO/LUMO EnergiesReactivity, UV-Vis Absorption
Quantum-ChemicalPartial Atomic Charges, Electrostatic PotentialAcidity/Basicity, Intermolecular Interactions

These predictive models can accelerate the discovery of new materials by allowing for the virtual screening of large numbers of candidate molecules, identifying those with the most promising properties for a given application before they are synthesized and tested in the laboratory. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-bromo-7-iodofluoren-9-one are instrumental in developing high-performance materials for Organic Light-Emitting Diodes (OLEDs). The fluorene (B118485) core is known for its high thermal stability and quantum efficiency, and by transforming it into more complex structures like spirobifluorene, these properties can be further enhanced. The spiro-center in 9,9'-spirobifluorene creates a three-dimensional, rigid structure that prevents intermolecular aggregation (π-π stacking), which helps maintain high emission efficiency and morphological stability in the solid state. ossila.com

While this compound is primarily a precursor, its derivatives have significant potential in the development of emitter and host materials. Host materials form a matrix for the light-emitting guest molecules (dopants) and must possess a high triplet energy to efficiently transfer energy to the emitter. ossila.com Spirobifluorene compounds, which can be synthesized from this compound, are desirable host materials due to their high triplet energy and good thermal stability. ossila.comrsc.org

Furthermore, by coupling emissive moieties like carbazole (B46965) groups to the spirobifluorene backbone, the resulting molecules can function as emitters themselves. Carbazole-based compounds are well-documented for their use as blue, green, red, and white light emitters in OLEDs. rsc.org The synthesis of molecules like CFT and TCFT, which incorporate carbazole units onto a spirobifluorene frame derived from this compound, showcases this potential. rsc.org The rigid spiro structure helps to minimize concentration quenching, a common issue with emitter materials at high concentrations.

One of the most researched applications for derivatives of this compound is in the development of hole-transporting materials (HTMs) for OLEDs. rsc.org An efficient HTM must have appropriate energy levels (HOMO/LUMO) to facilitate the injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons. sigmaaldrich.com

Researchers have successfully synthesized a series of novel HTMs by first converting this compound into 2-bromo-7-iodo-9,9'-spirobi[fluorene] (B8222841). rsc.org This intermediate was then further functionalized using Ullmann and Suzuki cross-coupling reactions to attach hole-transporting units like carbazole and thiophene (B33073). This work produced three new materials: CFT, TCFT, and CFTFC. rsc.org The performance of these materials was tested in OLEDs with the device structure: ITO/PEDOT:PSS/HTM/Alq3/LiF/Al. The results demonstrated that these spirobifluorene-based molecules function effectively as HTMs. rsc.org

Table 1: Electroluminescence Performance of OLEDs with HTMs Derived from this compound

Material Turn-on Voltage (V) Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W)
CFT 3.5 10,760 2.01 1.83
TCFT 3.5 11,510 2.11 1.95

| CFTFC | 3.5 | 9,870 | 1.89 | 1.70 |

Data sourced from a study on spirobifluorene based hole-transporting materials. rsc.org The device configuration used was ITO/PEDOT:PSS/HTM (50 nm)/Alq3 (60 nm)/LiF (1 nm)/Al (100 nm).

The bromine and iodine substituents on the original this compound molecule are critical for synthesis, and the subsequent groups attached in their place play a crucial role in tuning the final optoelectronic properties of the material. By strategically choosing different functional groups, properties such as the HOMO/LUMO energy levels, charge mobility, and thermal stability can be precisely controlled. nih.govresearchgate.net

In the case of the HTMs CFT, TCFT, and CFTFC, the introduction of carbazole and thiophene moieties onto the spirobifluorene core directly influences their performance. rsc.org For instance, the HOMO energy levels of CFT, TCFT, and CFTFC were determined to be -5.35 eV, -5.33 eV, and -5.38 eV, respectively. These values are well-aligned for efficient hole injection from the PEDOT:PSS layer and transport to the Alq3 emissive layer. The slight variations demonstrate the tuning effect of adding different numbers of thiophene and carbazole units. The introduction of these substituents also imparts high thermal stability, with decomposition temperatures recorded above 440°C for all three compounds, a vital characteristic for device longevity. rsc.org

Organic Photovoltaic Cells (OPVs) and Solar Cells

In organic photovoltaics (OPVs), the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron-donor and an electron-acceptor material. mdpi.comfupress.net The development of high-performance non-fullerene acceptors (NFAs) has been a major driver of increased OPV efficiency. frontiersin.orgdiva-portal.orgd-nb.info

Fluorene and its derivatives, particularly those with strong electron-withdrawing groups, are promising candidates for creating NFAs. ossila.com The core structure of this compound, with its electron-deficient ketone group, provides a strong foundation for designing acceptor-donor-acceptor (A-D-A) type NFA molecules. frontiersin.org The bromo- and iodo- positions serve as handles to attach various π-conjugated systems, allowing for the extension of conjugation and tuning of the material's absorption spectrum and energy levels.

For example, researchers have synthesized non-fullerene acceptors based on a 9,9'-bifluorenylidene (B1360246) core, which is structurally related to fluorene. rsc.org These molecules were capped with strong electron-withdrawing cyanopyridinone groups to enhance intramolecular charge transfer and broaden the absorption spectra. Although not synthesized directly from this compound, these studies establish that the fluorene scaffold is a viable core for NFAs. The synthetic versatility of this compound makes it an ideal starting point for building similar or more advanced NFA structures.

The active layer in an OPV is where photon absorption, exciton (B1674681) generation, and charge separation occur. mdpi.com The performance of this layer is highly dependent on the properties of its donor and acceptor components, including their energy level alignment, light absorption characteristics, and morphology when blended. d-nb.info

Derivatives of this compound, when designed as NFAs, would be a critical component of the active layer. rsc.org An ideal NFA derived from this compound would have a LUMO energy level that is well-matched with the HOMO of a polymer donor (like the widely used PM6) to ensure efficient charge separation. nih.gov Furthermore, its absorption spectrum should complement that of the donor to maximize light harvesting across the solar spectrum. The rigid and three-dimensional structures that can be built from fluorene-based precursors, such as spirobifluorene, can help to optimize the morphology of the active layer, preventing large-scale phase separation and ensuring the formation of an interpenetrating network of donor and acceptor domains, which is crucial for efficient charge transport and collection. ossila.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound -
9,9'-Spirobifluorene -
Tris(8-hydroxyquinolinato)aluminium Alq3
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate PEDOT:PSS
Lithium Fluoride (B91410) LiF
Aluminium Al
Indium Tin Oxide ITO
2-(4-(7-(9,9'-spirobi[fluoren]-2-yl)-9,9-di-p-tolyl-9H-fluoren-2-yl)thiophen-2-yl)-7-(9,9-di-p-tolyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CFT
2,7-bis(9,9-di-p-tolyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] TCFT
2,2'-(2,5-bis((9,9'-spirobi[fluoren]-2-yl)ethynyl)thiophene-3,4-diyl)bis(7-(9,9-di-p-tolyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]) CFTFC
Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1,3-di-2-thienyl-5,7-bis(2-ethylhexyl)-benzo[1,2-c:4,5-c']dithiophene-4,8-dione))] PM6

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, utilized in applications ranging from flexible displays to smart cards and electronic paper. abo.fi The performance of these devices is critically dependent on the semiconductor material's ability to transport charge efficiently. abo.fi Fluorene-based polymers are particularly promising for these applications due to their high photoluminescence efficiencies and stability. ulb.ac.be

The design of high-performance organic semiconductors is a key area of research, with a focus on creating materials with high charge carrier mobility and stability. sciopen.comsigmaaldrich.com this compound serves as a crucial precursor in the design of such materials. Its dihalogenated nature allows for programmed synthesis, where the more reactive iodine can be substituted first, followed by a different functional group at the bromine site. This stepwise functionalization is essential for creating well-defined, non-random copolymers.

This controlled synthesis enables the creation of donor-acceptor (D-A) copolymers, a major class of organic semiconductors. mdpi.com In these polymers, the electron-deficient fluorenone unit, derived from this compound, can act as the acceptor moiety. By coupling it with various electron-donating monomers, chemists can fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels and the bandgap of the resulting polymer. mdpi.com This tuning is critical for optimizing charge injection and transport in OFETs. For instance, polymers incorporating fluorene and benzothiadiazole units have been synthesized to create materials with specific, tunable optoelectronic properties for various device applications. mdpi.comnih.gov

The ability to create structurally regular and chemically pure polymers is paramount, as device performance is highly sensitive to these factors. ulb.ac.be The use of well-defined building blocks like this compound facilitates the synthesis of conjugated polymers with the necessary regularity for high-performance OFETs. ulb.ac.be

Building Blocks for Functional Polymers and Oligomers

The unique reactivity of the C-I and C-Br bonds in this compound makes it an ideal monomer for creating complex macromolecular structures like functional polymers, oligomers, and dendrimers. The differential reactivity allows for sequential and selective polymerization steps, a key strategy in advanced polymer synthesis.

Conjugated polymers are a cornerstone of materials science, known for their unique combination of semiconductor-like optoelectronic properties and the processability of plastics. advancedsciencenews.com The synthesis of these materials often relies on cross-coupling reactions, such as Suzuki and Stille polycondensation, which pair dihaloaromatics with organometallic or boronic acid derivatives. google.com.pg

This compound is an exemplary starting material for these processes. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective, stepwise functionalization. A synthetic route could first involve a Sonogashira or Suzuki coupling at the C7-iodo position, followed by a second, different coupling reaction at the C2-bromo position. This orthogonal approach yields highly defined, alternating copolymers.

This synthetic precision allows for the creation of polymers with tailored optoelectronic properties. By carefully selecting the monomers to be coupled with the fluorenone unit, researchers can control the polymer's absorption and emission spectra, as well as its energy levels. rsc.org For example, copolymerization with electron-rich thiophene units can narrow the polymer's bandgap, shifting its absorption to longer wavelengths. rsc.org This tunability is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comgoogle.com.pg

Table 1: Research Findings on Polymers Derived from Fluorene Building Blocks

Polymer SystemSynthetic MethodKey FindingApplication Relevance
Poly(fluorene-vinylene)sADMET PolymerizationEnd-functionalization with oligo(thiophene)s modifies emission properties. ulb.ac.beDemonstrates precise control over polymer photophysics. ulb.ac.be
Fluorene-Benzothiadiazole CopolymersSuzuki CouplingAddition of a phase-transfer catalyst improves molar mass and quantum yield. mdpi.comEnhances material properties for optoelectronic devices. mdpi.com
Poly(arylene ethynylene)s with TitanafluorenePalladium-catalyzed PolycondensationIncorporation of metallacycles narrows the optical bandgap of the polymer. rsc.orgCreates materials with tailored electronic structures. rsc.org

Dendrimers are perfectly branched, tree-like macromolecules with a defined core, interior shells, and an outer surface. wikipedia.orgkirj.ee Their highly ordered, three-dimensional architecture provides unique properties that are exploited in fields like drug delivery and catalysis. nih.govresearchgate.net Hyperbranched polymers are similar but have a less perfect, more irregular structure.

The construction of these complex architectures can be achieved through either divergent or convergent synthesis. wikipedia.orgmdpi.com this compound, with its two distinct reactive sites, is a suitable building block for a convergent approach. In this strategy, dendritic wedges, or "dendrons," are synthesized first and then attached to a central core molecule. wikipedia.org

A dendron could be built starting from this compound by reacting one of the halogen sites (e.g., the iodine) with a monomer that itself contains two protected reactive groups. After deprotection, each of these new groups can be reacted with another this compound molecule. Repeating this sequence builds a branched dendron with a fluorenone unit at each branching point. The remaining halogen on the initial fluorenone (the "focal point") can then be used to attach the entire dendron to a multifunctional core, forming the final dendrimer. wikipedia.org The fluorenone units within this structure can impart specific photophysical or host-guest properties to the final macromolecule.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, govern processes like molecular recognition and self-assembly.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The design of synthetic host systems capable of recognizing specific guests is a major goal of supramolecular chemistry. The fluorenone scaffold present in this compound provides a rigid, aromatic platform that can be incorporated into larger host structures.

The electron-deficient nature of the fluorenone ring system makes it a good candidate for engaging in π-π stacking interactions with electron-rich aromatic guests. Furthermore, the bromine and iodine atoms on the fluorenone core can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom on a guest molecule).

By incorporating this compound into a macrocycle or a molecular cleft, a host system can be designed where the fluorenone unit and its halogen substituents are precisely positioned to bind a specific guest. The orthogonality of the bromo and iodo groups allows for the introduction of other functionalities, such as hydrogen bond donors or charged groups, to further enhance binding affinity and selectivity. This multi-point interaction capability makes derivatives of this compound valuable components in the construction of sophisticated molecular sensors and recognition systems.

Formation of Ordered Assemblies and Frameworks

The unique structure of this compound and its derivatives makes it an excellent candidate for the bottom-up construction of highly ordered molecular assemblies and covalent organic frameworks (COFs). The ability to perform selective and sequential cross-coupling reactions at the bromine and iodine positions is the cornerstone of this application. This differential reactivity allows for a programmed synthesis, where different building blocks can be attached in a specific order to create complex, pre-designed supramolecular structures.

Covalent Organic Frameworks are a class of porous crystalline polymers with periodic structures, built from organic monomers linked by strong covalent bonds. The bifunctional nature of molecules like 2-bromo-7-iodo-9,9'-spirobi[fluorene] (synthesized from this compound) makes them ideal monomers for COF synthesis. rsc.orgbldpharm.com The distinct halogen sites can act as connection points to link with other monomers in a predictable fashion, leading to the formation of extended, two- or three-dimensional networks.

The general strategy involves a stepwise coupling process. For example, the more reactive C-I bond can be utilized in a coupling reaction first, to link the monomer units into chains or preliminary structures. Subsequently, the less reactive C-Br bond can be used to cross-link these chains, thereby forming the final, rigid framework. This method provides exceptional control over the topology and porosity of the resulting material.

The synthesis of specific host materials for OLEDs illustrates the formation of well-defined, albeit non-polymeric, ordered assemblies. rsc.org In the synthesis of the molecule TCFT, 2-bromo-7-iodo-9,9'-spirobi[fluorene] is first reacted with 3,6-ditert-butylcarbazole in an Ullmann coupling reaction, which selectively targets the iodine position. The resulting intermediate is then subjected to a Suzuki coupling with 2-thiopheneboronic acid to replace the bromine atom. rsc.org This sequence demonstrates the principle of using orthogonal reactivity to build complex, well-defined molecular architectures.

Table 1: Stepwise Functionalization of 2-bromo-7-iodo-9,9'-spirobi[fluorene] This table outlines the sequential reaction steps used to synthesize advanced materials from a derivative of this compound, as described in research. rsc.org

StepReaction TypeReactantsProductPurpose
1Ullmann Coupling2-bromo-7-iodo-9,9'-spirobi[fluorene], 3,6-ditert-butylcarbazoleIntermediate 6 (Carbazole-substituted spirobi[fluorene])Selective functionalization at the more reactive iodine position.
2Suzuki CouplingIntermediate 6, 2-thiopheneboronic acidTCFT MoleculeFunctionalization at the bromine position to complete the target molecule.

This precise control over synthesis is crucial for creating materials with reproducible properties for electronic devices. The ability to form such ordered assemblies is a direct consequence of the unique halogenation pattern of the parent this compound molecule.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research involving 2-Bromo-7-iodofluoren-9-one has primarily centered on its utility as a precursor in organic synthesis. A significant application is its use in the preparation of 2-bromo-7-iodo-9,9'-spirobi[fluorene] (B8222841), a key component for more complex molecules used in materials science. rsc.org The synthesis involves a Grignard reaction where 2-biphenylmagnesium bromide is added to this compound, followed by an acid-catalyzed intramolecular cyclization. rsc.org

Furthermore, the presence of both bromine and iodine atoms allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov This differential reactivity is a cornerstone of its utility, enabling the programmed construction of asymmetric fluorene (B118485) derivatives. These derivatives are foundational for developing materials with specific electronic and photophysical properties. Fluoren-9-ones, in general, are recognized as crucial intermediates in organic synthesis and as important carbocycles for pharmaceutical and photosensitizer applications. nih.govresearchgate.net

Challenges and Opportunities in the Synthesis and Application of Dihalogenated Fluoren-9-ones

The synthesis and application of dihalogenated fluoren-9-ones, including this compound, present a unique set of challenges and opportunities.

Challenges:

Selective Synthesis: Achieving the precise dihalogenation pattern (e.g., 2-bromo-7-iodo) on the fluorenone skeleton can be complex, often requiring multi-step procedures.

Harsh Reaction Conditions: Traditional synthesis methods for the fluorenone core can involve harsh oxidizing agents and strong mineral acids, which may not be compatible with sensitive functional groups and raise environmental concerns. nih.gov

Control of Reactivity: While differential reactivity of the halogens is an advantage, precisely controlling reaction conditions to selectively functionalize one site over the other (e.g., iodine over bromine) can be challenging and may require careful optimization of catalysts, ligands, and reaction parameters.

Opportunities:

Novel Synthetic Routes: There is a significant opportunity in developing more efficient and environmentally benign synthetic methods. Palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes represents a modern approach that avoids harsh conditions. nih.gov

Stepwise Functionalization: The distinct reactivity of the C-I and C-Br bonds is a major opportunity. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective introduction of different aryl or alkynyl groups. This enables the creation of a vast library of complex, asymmetric fluorenone derivatives from a single dihalogenated precursor. nih.gov

Diverse Applications: The ability to tune the electronic and optical properties of fluorenone derivatives through selective functionalization opens up applications in various fields of material science, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net

Emerging Trends and Prospective Areas of Investigation

The future of dihalogenated fluoren-9-ones lies in their application in increasingly complex and functional materials and systems.

An emerging trend is the combination of organic molecules with inorganic components to create hybrid materials with synergistic or novel properties. mdpi.commdpi.com Derivatives of this compound are ideal candidates for this field. By functionalizing the fluorenone core with appropriate anchoring groups (e.g., carboxylic acids, phosphonic acids, or silanes) through cross-coupling reactions, these organic chromophores can be grafted onto the surface of inorganic materials like silica, titania nanoparticles, or metal-organic frameworks (MOFs). mdpi.comnih.gov This integration could lead to the development of:

Novel Sensors: Hybrid materials that exhibit changes in their luminescence or electronic properties upon binding to specific analytes.

Enhanced Catalysts: Materials where the fluorenone unit acts as a photosensitizer, transferring energy to an inorganic catalytic center.

Advanced Optical Materials: Composites with tunable refractive indices, nonlinear optical properties, or enhanced thermal and photochemical stability. whiterose.ac.uk

While palladium-catalyzed reactions are well-established, future research will likely focus on expanding the catalytic toolbox for functionalizing dihalogenated fluorenones. organic-chemistry.org This includes:

Alternative Metal Catalysts: Exploring the use of more abundant and less expensive metals like copper, nickel, or iron for cross-coupling reactions.

C-H Activation: Moving beyond halo-functionalization, direct C-H activation/functionalization of the fluorenone core offers a more atom-economical approach to synthesis, reducing the need for pre-halogenated starting materials. acs.org

Photoredox Catalysis: Utilizing light-driven catalytic cycles to perform transformations under milder conditions, which could improve functional group tolerance and provide access to new reaction pathways. organic-chemistry.org

The selective nature of this compound makes it an excellent platform for testing and developing these new catalytic methodologies.

The intriguing photophysical properties of fluorenone derivatives make them highly relevant for optoelectronic devices. researchgate.net Future work will involve the rational design of molecules derived from this compound for incorporation into advanced device architectures. By strategically adding electron-donating or electron-withdrawing groups at the 2- and 7-positions, researchers can fine-tune the HOMO/LUMO energy levels, charge transport characteristics, and emission colors of the resulting materials. rsc.org This could lead to:

Improved OLEDs: Development of new emitters or host materials for more efficient and stable blue OLEDs, which remains a significant challenge in the field.

Efficient Perovskite Solar Cells: Use as hole-transport materials (HTMs) that can match the energy levels of perovskite absorbers, leading to higher power conversion efficiencies and improved device stability. whiterose.ac.uk

Multi-functional Materials: Creation of single molecules that can perform multiple roles within a device, such as combining emission and charge-transport properties (so-called "transporting emitters"), simplifying device fabrication.

Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of other chemicals mentioned in this article.

Table 1: Properties of this compound

Data sourced from references chemicalbook.inchemicalbook.comtcichemicals.comnih.gov

Table 2: Chemical Compounds Mentioned in the Article

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-7-iodofluoren-9-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation of fluorenone derivatives. For example, bromination at the 2-position can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃), followed by iodination at the 7-position via Ullmann coupling or direct electrophilic substitution under controlled temperature (40–60°C). Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Evidence from fluorene analogs shows yields of 42–60% under optimized conditions, with purity confirmed by elemental analysis (e.g., C: 53.66%, H: 4.75%, N: 5.54% vs. calculated values ).

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Absence of aromatic protons at positions 2 and 7 due to halogen substitution; distinct splitting patterns for adjacent protons.
  • Mass Spectrometry (EI-MS) : Parent ion clusters at m/z 489/491/493 (M⁺) for Br and I isotopes, with fragmentation patterns (e.g., m/z 272/274 for Br-fluorenyl fragments) .
  • Elemental Analysis : Critical for verifying purity (e.g., deviations <0.5% from theoretical values) .

Advanced Research Questions

Q. What crystallographic strategies resolve contradictions in reported bond lengths or angles for halogenated fluorenones?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Discrepancies often arise from thermal motion or disorder; iterative refinement with anisotropic displacement parameters improves accuracy. For example, compare C–Br (1.89–1.93 Å) and C–I (2.10–2.15 Å) bond lengths across studies. Contradictions may indicate polymorphism or solvent effects, requiring temperature-dependent SXRD (100–300 K) or Hirshfeld surface analysis .

Q. How do substituent effects (Br vs. I) influence the electronic properties of fluorenone derivatives in materials science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Compare reduction potentials (E₁/₂) to assess electron-withdrawing strength. Iodo-substituents typically lower LUMO energies more than bromo analogs.
  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to map frontier orbitals. For this compound, iodine’s polarizability may enhance charge-transfer interactions in organic semiconductors .

Q. What experimental and computational methods validate mechanistic pathways in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates (e.g., Pd-π-allyl complexes in Suzuki couplings).
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in carbonyl groups.
  • DFT Transition-State Modeling : Calculate activation energies for competing pathways (e.g., oxidative addition at Br vs. I sites) using Gaussian or ORCA software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.